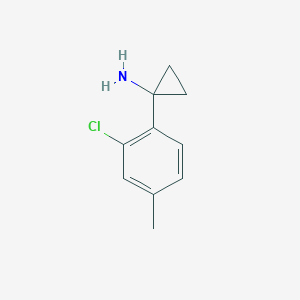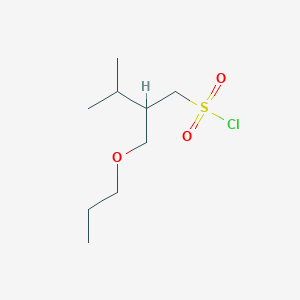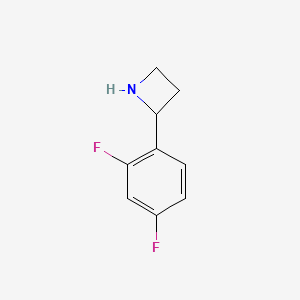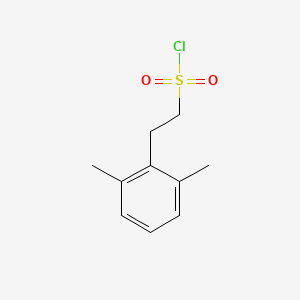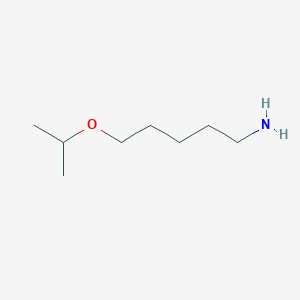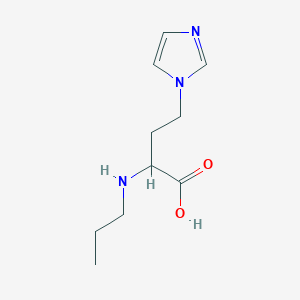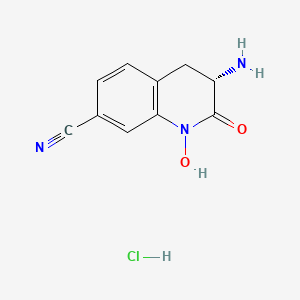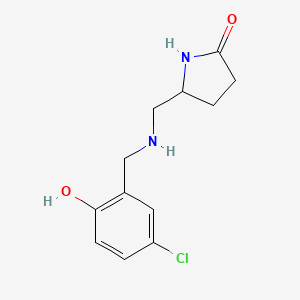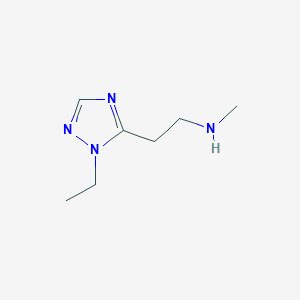
3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group, which imparts significant chemical stability and reactivity, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol hydrochloride typically involves the reaction of 3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction and subsequent crystallization of the product.
Industrial Production Methods
In an industrial setting, the production of 3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise control of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form non-fluorinated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while substitution reactions can produce a wide range of substituted amino derivatives.
Aplicaciones Científicas De Investigación
3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly those containing fluorine atoms.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The amino group may also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1,1,1-trifluoropropan-2-ol: A structurally similar compound with a shorter carbon chain.
4-Amino-1,1,1-trifluoro-3-buten-2-one: Another trifluoromethyl-containing compound with different functional groups.
Uniqueness
3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol hydrochloride is unique due to its specific combination of functional groups and the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C7H15ClF3NO |
|---|---|
Peso molecular |
221.65 g/mol |
Nombre IUPAC |
3-amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol;hydrochloride |
InChI |
InChI=1S/C7H14F3NO.ClH/c1-6(2,3)4(11)5(12)7(8,9)10;/h4-5,12H,11H2,1-3H3;1H |
Clave InChI |
IXOXBSRNOABZNN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C(C(F)(F)F)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


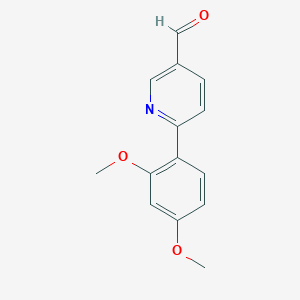
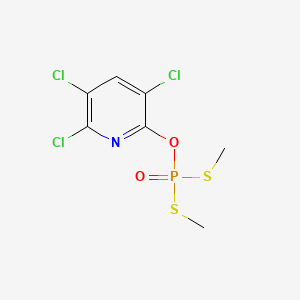
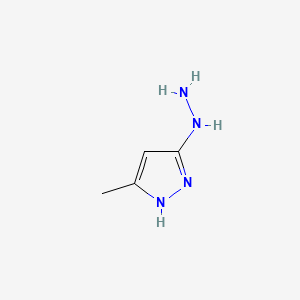
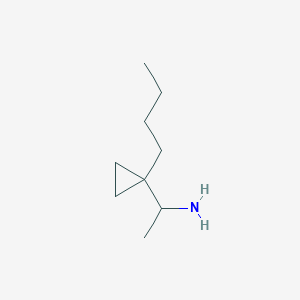
![5,8-Dioxaspiro[3.5]nonan-2-one](/img/structure/B15323796.png)
